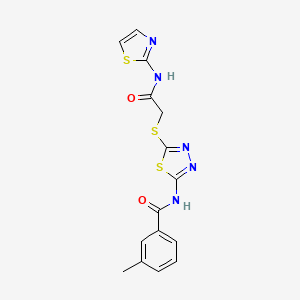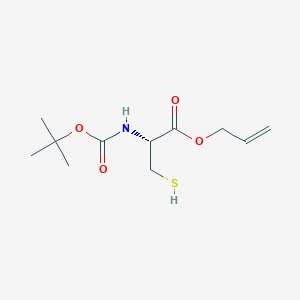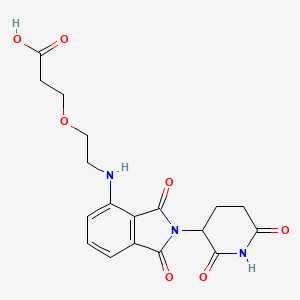
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H25N3. It has a molecular weight of 199.34 . It’s also known as 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 . This indicates that the molecule contains a piperazine ring substituted with a propan-2-yl group at the 4-position and a 2-methylpropan-2-yl group at the 1-position .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.34 . The compound’s InChI code is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 .Applications De Recherche Scientifique
Carbon Dioxide Capture
One significant application of related compounds is in carbon dioxide (CO2) capture technologies. A study characterized blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), which are used in CO2 capture by amine scrubbing. These blends were evaluated for their CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation, with findings suggesting their advantageous properties in CO2 capture processes (Li et al., 2013).
Analytical Chemistry
Another study employed Raman spectroscopy and gas chromatography with flame ionization detection as tools in stability tests of selected synthetic psychoactive substances, demonstrating the application of analytical techniques to understand the stability of compounds under various storage conditions (Frączak et al., 2020).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, including compounds synthesized using primary amines. This research indicates the potential for developing new antimicrobial agents based on similar chemical structures (Bektaş et al., 2007).
Luminescent Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent explores the applications in developing fluorescent probes and materials for optical applications. This study highlights the importance of the chemical structure in determining the photophysical properties of such compounds (Gan et al., 2003).
Chemical Synthesis
The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, demonstrating the utility of such compounds in the synthesis of complex molecules. This work provides insight into the methodologies for constructing molecules with specific functional groups for various applications (Grijalvo et al., 2015).
Mécanisme D'action
Orientations Futures
The future directions for research on “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by piperazine derivatives, it may be of interest to explore whether this compound has any pharmacological applications .
Propriétés
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOITKUFFQGGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2863117.png)
![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)
![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)

![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)

![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
![5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2863136.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2863140.png)
